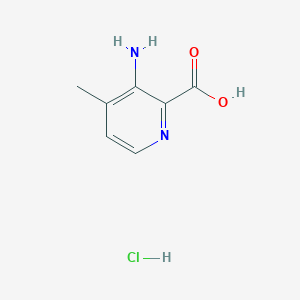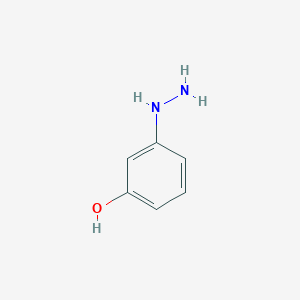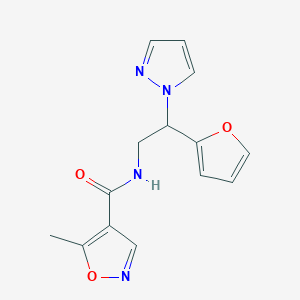
3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves co-crystallization techniques and reactions with substituted salicylic acids, utilizing a variety of solvents to yield complex solid forms. Proton transfer from the carboxyl group to the pyridine nitrogen is a common step, indicating the formation of ionic complexes with diverse supramolecular synthons (Montis & Hursthouse, 2012).
Molecular Structure Analysis
Molecular structure studies show that these compounds typically form salts with proton transfer occurring to the pyridine nitrogen, resulting in structures characterized by supramolecular [R22(8)] heterosynthons. These formations are further stabilized by extensive classical hydrogen bonds and various noncovalent interactions, showcasing the compound's ability to form complex 1D–3D frameworks (Khalib et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride typically focus on its reactivity with other compounds to form molecular salts. These reactions are influenced by the presence of hydrate water molecules or the amine group, affecting the geometry of the product. The diverse structures formed confirm the unpredictability in co-crystallization processes, especially when ionic forms are produced, highlighting the compound's versatile chemical properties (Montis & Hursthouse, 2012).
Physical Properties Analysis
The physical properties of 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride and its derivatives are closely tied to their molecular and crystal structures. The extensive network of intra- and intermolecular hydrogen bonds plays a crucial role in determining the stability and rigidity of the crystal structures. These interactions, along with pi-pi interactions, are essential for understanding the compound's solubility, melting points, and other physical characteristics (Dobson & Gerkin, 1996).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride derivatives are influenced by their ability to form various non-covalent interactions. These interactions not only dictate the compound's reactivity with other molecules but also its potential as a building block in the synthesis of more complex molecular structures. The formation of molecular salts, as well as the compound's participation in hydrogen bonding and charge-assisted interactions, are key features of its chemical behavior (Khalib et al., 2014).
Scientific Research Applications
Antibacterial Applications
- Antibacterial Activity: A study by Egawa et al. (1984) explored the antibacterial properties of compounds derived from pyridonecarboxylic acids, including analogs with structures similar to 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride. These compounds were found to be active against bacterial infections, suggesting potential applications in antibacterial therapy (Egawa et al., 1984).
Crystallography and Structural Analysis
- Hydration Products and Crystal Structures: Research by Waddell et al. (2011) investigated the crystal structures of related compounds, providing insights into their molecular interactions and potential applications in crystallography and materials science (Waddell, Hulse & Cole, 2011).
Organic Synthesis
- Synthesis Improvement: Song (2007) reported on the improved synthesis of a compound closely related to 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride, which could be relevant for industrial-scale production and applications in organic chemistry (Song, 2007).
- Hydrogen Bonding in Organic Acids: A study by Khalib et al. (2014) focused on the hydrogen bonding and supramolecular association in organic acid-base salts. This research can provide insights into the behavior of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride in similar contexts (Khalib, Thanigaimani, Arshad & Razak, 2014).
Pharmaceutical Research
- Potential Anticancer Agents: Temple et al. (1983) explored the synthesis of compounds, including pyridine derivatives, for potential anticancer applications. This highlights the possible role of related compounds in the development of new cancer therapies (Temple, Wheeler, Comber, Elliott & Montgomery, 1983).
Mechanism of Action
The mechanism of action of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride in chemical reactions often involves the formation of intermediates. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Safety and Hazards
This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
properties
IUPAC Name |
3-amino-4-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPORVCZBJDGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
